N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide is a compound that belongs to the class of benzamide derivatives.
Preparation Methods
The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of metal complexes, the compound acts as a bidentate ligand, coordinating with metal centers through its sulfur and oxygen atoms, thereby influencing the geometry and reactivity of the metal complex .
Comparison with Similar Compounds
Similar compounds to N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide include:
N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide: This compound has a similar structure but with the methoxy group at the 5-position instead of the 4-position, which can influence its reactivity and coordination behavior.
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide: This variant has a methyl group at the 4-position of the benzamide ring, which can affect its steric properties and interaction with metal centers.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile ligand for various applications .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-11-8-9-13(15(10-11)23-3)18-17(24)19-16(20)12-6-4-5-7-14(12)22-2/h4-10H,1-3H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKLFQYIMFORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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